molecular formula C15H12O B1625383 1-Methoxy-3-(phenylethynyl)benzene CAS No. 37696-01-8

1-Methoxy-3-(phenylethynyl)benzene

Cat. No. B1625383
Key on ui cas rn: 37696-01-8
M. Wt: 208.25 g/mol
InChI Key: SDBPYABHYGZEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735630B2

Procedure details

The general procedure described in Example 27 was used with 3-chloroanisole (0.063 mL, 0.50 mmol), phenylacetylene (0.072 mL, 0.65 mmol), PdCl2(CH3CN)2 (3.2 mg, 0.0125 mmol, 1.25 mol %), sodium 2′-(dicyclohexyl-phosphanyl)-2,6-diisopropyl-biphenyl-4-sulfonate (20.0 mg, 0.0375 mmol, 3.75 mol %), Cs2CO3 (650 mg, 2.00 mmol), water (1.0 mL), acetonitrile (1.5 mL), 12 h, 100° C. The product was isolated as a white solid (99 mg, 95%). Mp=70° C. (lit. 72-74° C.). 1H NMR (400 MHz, CDCl3) δ: 7.62 (m, 2H), 7.41 (m, 3H), 7.32 (t, 1H, J=7.6 Hz), 7.23 (dt, 1H, J=1.2 Hz, 7.6 Hz), 7.15 (m, 1H), 6.96 (qd, 1H, J=1.2 Hz, 2.4 Hz, 7.6 Hz). 13C NMR (125 MHz, CDCl3) δ: 159.5, 131.8, 129.6, 128.5, 128.48, 124.4, 124.3, 123.3, 116.5, 115.1, 89.5, 89.4, 55.4.
Quantity
0.063 mL
Type
reactant
Reaction Step One
Quantity
0.072 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(CH3CN)2
Quantity
3.2 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
650 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[C:10]1([C:16]#[CH:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])([O-])=O.[Cs+].[Cs+].O>C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(S([O-])(=O)=O)=CC=2C(C)C)CCCCC1.[Na+].C(#N)C>[CH3:9][O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:17]#[C:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:3]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.063 mL
Type
reactant
Smiles
ClC=1C=C(C=CC1)OC
Name
Quantity
0.072 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
PdCl2(CH3CN)2
Quantity
3.2 mg
Type
reactant
Smiles
Name
Cs2CO3
Quantity
650 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
20 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)S(=O)(=O)[O-])C(C)C)C1CCCCC1.[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=CC=C1)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 99 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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